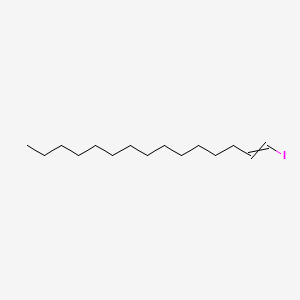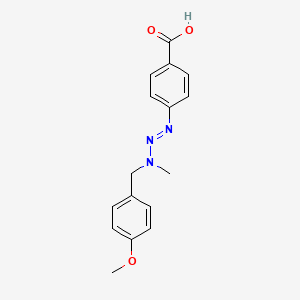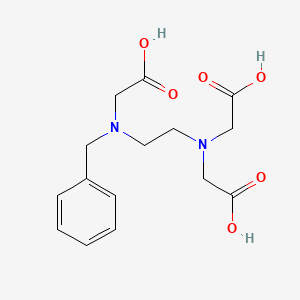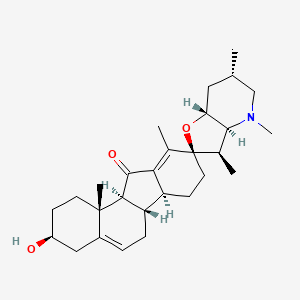
N-Methyljervine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyljervine is a naturally occurring alkaloid compound with the molecular formula C28H41NO3. It is a derivative of jervine, a steroidal alkaloid found in certain plant species, particularly those belonging to the genus Veratrum. This compound is known for its complex structure and biological activity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyljervine typically involves the methylation of jervine. One common method is the direct reductive N-methylation of nitro compounds, which is more attractive and straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyljervine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-Methyljervine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical products
Wirkmechanismus
The mechanism of action of N-Methyljervine involves its interaction with specific molecular targets and pathways. As a steroidal alkaloid, it may interact with cellular receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
N-Methyljervine can be compared with other similar compounds, such as:
Jervine: The parent compound from which this compound is derived. Jervine shares a similar structure but lacks the N-methyl group.
Veratramine: Another steroidal alkaloid found in Veratrum species. It has a different substitution pattern compared to this compound.
Cyclopamine: A steroidal alkaloid with a similar structure but distinct biological activity. It is known for its role in inhibiting the Hedgehog signaling pathway.
This compound is unique due to its specific methylation, which can influence its biological activity and chemical reactivity .
Eigenschaften
CAS-Nummer |
64552-25-6 |
|---|---|
Molekularformel |
C28H41NO3 |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',4',6',10,11b-pentamethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-11-one |
InChI |
InChI=1S/C28H41NO3/c1-15-12-22-25(29(5)14-15)17(3)28(32-22)11-9-20-21-7-6-18-13-19(30)8-10-27(18,4)24(21)26(31)23(20)16(28)2/h6,15,17,19-22,24-25,30H,7-14H2,1-5H3/t15-,17+,19-,20-,21-,22+,24+,25-,27-,28-/m0/s1 |
InChI-Schlüssel |
RKMIVAVNVAGZNT-AROXZRCDSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)C |
Kanonische SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


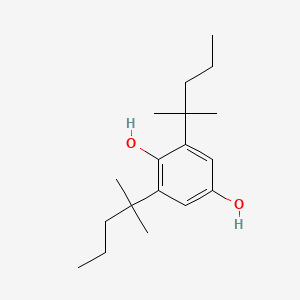
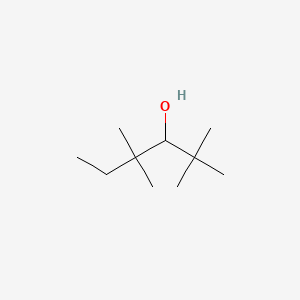
![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

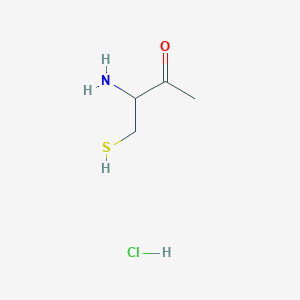

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
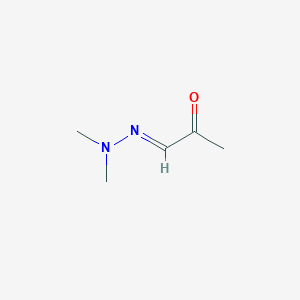
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)
